REACTION_SMILES
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[F:1][C:2]1([F:3])[CH2:4][CH:5]1[CH2:6][N:7]1[CH2:8][CH2:9][N:10]([c:11]2[s:12][c:13]([C:14]([O:15][CH2:16][CH3:17])=[O:18])[c:19]([CH3:20])[n:21]2)[C:22]1=[O:23].[F:24][c:25]1[cH:26][cH:27][c:28]([CH2:29][N:30]2[C:31](=[O:46])[N:32]([c:35]3[s:36][c:37]([C:41](=[O:42])[O:43][CH2:44][CH3:45])[c:38]([CH3:40])[n:39]3)[CH2:33][CH2:34]2)[cH:47][cH:48]1>>[F:24][c:25]1[cH:26][cH:27][c:28]([CH2:29][N:30]2[C:31](=[O:46])[N:32]([c:35]3[s:36][c:37]([C:41](=[O:42])[OH:43])[c:38]([CH3:40])[n:39]3)[CH2:33][CH2:34]2)[cH:47][cH:48]1
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Name
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CCOC(=O)c1sc(N2CCN(CC3CC3(F)F)C2=O)nc1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(N2CCN(CC3CC3(F)F)C2=O)nc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(N2CCN(Cc3ccc(F)cc3)C2=O)nc1C
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Name
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Type
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product
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Smiles
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Cc1nc(N2CCN(Cc3ccc(F)cc3)C2=O)sc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |